Regiochemical Ionization Profiles: 3-Amino vs. 4-Amino Pyrazole Isomers
The target compound, 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, exhibits a predicted pKa of 3.21±0.11, compared to a pKa of 2.48±0.10 for its regioisomer 4-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS 1465474-29-6) . This 0.73 pKa unit difference—representing an approximately 5.4-fold difference in acid dissociation constant—indicates that the 3-amino isomer is less acidic than the 4-amino isomer. Both compounds share identical molecular formulae (C₁₀H₁₈N₄O) and molecular weights (210.28 g/mol) . The origin of this difference lies in the distinct electronic environments of the amino group at the 3-position versus the 4-position on the pyrazole ring, which alters the electron density distribution and the protonation state of the heterocycle at physiologically relevant pH values. This regiochemical distinction directly impacts hydrogen bonding capacity, solubility, and potential interactions with biological targets such as kinase hinge regions or transcription factor binding sites.
| Evidence Dimension | Ionization constant (predicted pKa) reflecting electronic character of the aminopyrazole core |
|---|---|
| Target Compound Data | pKa = 3.21±0.11 |
| Comparator Or Baseline | 4-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS 1465474-29-6), pKa = 2.48±0.10 |
| Quantified Difference | ΔpKa = 0.73 (target is 0.73 pKa units less acidic; ~5.4-fold Ka difference) |
| Conditions | Predicted pKa values from ChemicalBook database using ACD/Labs or equivalent in silico prediction algorithms |
Why This Matters
For procurement decisions in medicinal chemistry, the 0.73 pKa difference between regioisomers determines whether the compound exists predominantly in neutral or protonated form at a given assay pH, directly influencing solubility, permeability, and target binding—meaning the two isomers are not interchangeable despite identical molecular weight and formula.
